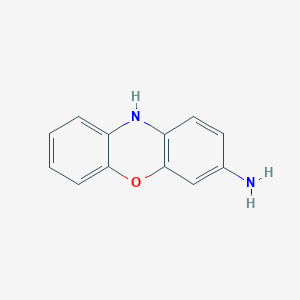

10H-Phenoxazin-3-amine

Übersicht

Beschreibung

10H-Phenoxazin-3-amine , also known as 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) , is a novel compound designed with specific properties. It serves as a thermally activated delayed fluorescence (TADF) material. The compound consists of an electron donor (phenoxazine) attached at the 3,6-sites of an acridin-9(10H)-one acceptor .

Synthesis Analysis

The synthesis of 10H-Phenoxazin-3-amine involves attaching phenoxazine to the acridin-9(10H)-one scaffold. This strategic modification enhances its TADF properties, making it a promising candidate for optoelectronic applications .

Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom in the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity of 3,6-DPXZ-AD. This rigidity suppresses conformational relaxation, resulting in a high rate constant of radiation (KR) of approximately 1.4 × 10^7 s^-1 .

Chemical Reactions Analysis

The multichannel reverse intersystem crossing (RISC) process from TSCT and 3LE states to the ^1CT state results in a high KRISC of 1.1 × 10^6 s^-1 .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure Analysis :

- Ivakhnenko et al. (2018) explored the reaction between 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines, leading to derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system, which includes 10H-phenoxazine derivatives. These compounds exhibit strong red luminescence, suggesting potential applications in materials science (Ivakhnenko et al., 2018).

Photophysical Properties and Dye Applications :

- Huang et al. (2016) discussed the use of 10H-phenothiazine-based dyes in dye-sensitized solar cells (DSSCs). These dyes, due to their electron-rich nitrogen and sulfur atoms, offer stronger donor characteristics and can suppress molecular aggregation, making them efficient for DSSCs (Huang et al., 2016).

Application in Organic Electronics :

- Kim et al. (2009) synthesized various cyclic amine dyes, including 10-(2-chlorophenyl)-10H-phenoxazine, to investigate their optical properties and electronic band structures. These studies are crucial for applications in organic electronics and photonics (Kim et al., 2009).

Pharmaceutical Research :

- Although not directly related to 10H-Phenoxazin-3-amine, Thimmaiah et al. (1992) synthesized a series of N-substituted phenoxazines to explore their potential as modulators of multidrug resistance in cancer chemotherapy. This highlights the broader potential of phenoxazine derivatives in medical research (Thimmaiah et al., 1992).

Antioxidant Properties :

- Lucarini et al. (1999) investigated the homolytic reactivity of phenothiazine, phenoxazine, and related compounds, including the assessment of their antioxidant properties. These findings are significant for understanding the chemical properties and potential applications of 10H-Phenoxazin-3-amine in health-related fields (Lucarini et al., 1999).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10H-phenoxazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEDYUHGZYMULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497631 | |

| Record name | 10H-Phenoxazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30725-13-4 | |

| Record name | 10H-Phenoxazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

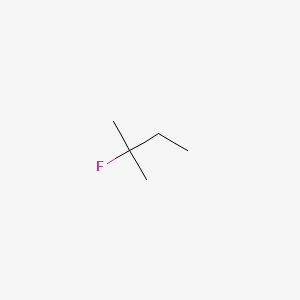

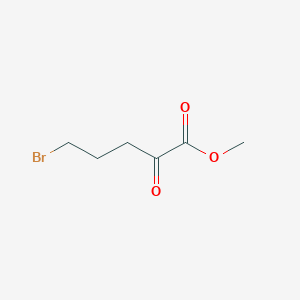

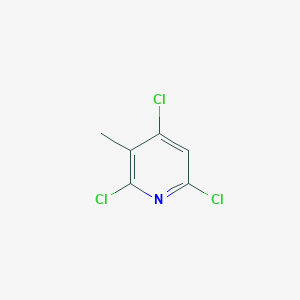

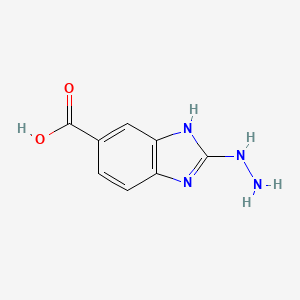

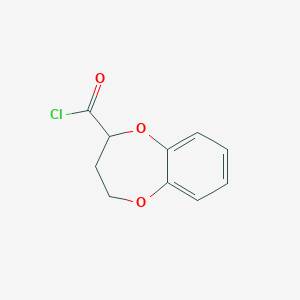

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

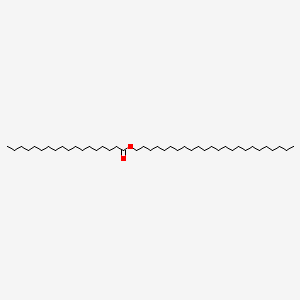

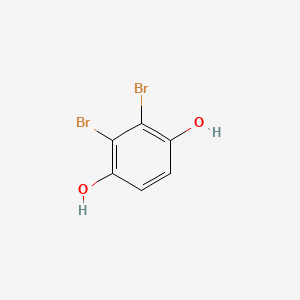

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.